1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-13(8-16)10(2)15(14-9)11-4-6-12(17-3)7-5-11/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRRTGSYYWBDDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)OC)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazole Core
The foundational step in synthesizing 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is the construction of the pyrazole ring. This is commonly achieved through condensation reactions between hydrazine derivatives and 1,3-diketones or β-ketoesters:
Hydrazine and 1,3-diketone condensation: A typical route involves reacting hydrazine hydrate with a 1,3-diketone such as acetylacetone under reflux conditions. This yields 3,5-dimethylpyrazole, which serves as the core scaffold for further functionalization.
Catalytic or solvent conditions: The reaction is often carried out in ethanol or other suitable solvents under reflux, facilitating ring closure and formation of the pyrazole nucleus.
This method is widely recognized for its efficiency and high yield in pyrazole synthesis and forms the basis for further substitution reactions.
Formylation at the 4-Position of Pyrazole
The aldehyde group at the 4-position is introduced via selective formylation reactions. The most commonly used method is the Vilsmeier-Haack reaction , which involves:
Reagents: Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) are combined to generate the Vilsmeier reagent in situ.
Mechanism: The pyrazole derivative is treated with this reagent under controlled temperature conditions, leading to electrophilic substitution at the 4-position and formation of the aldehyde group.
Reaction conditions: Typically, the reaction is carried out at low temperatures (0–5 °C) initially, then warmed to room temperature or slightly elevated temperatures to complete the formylation.
This method is highly regioselective and efficient for introducing aldehyde functionalities on heterocyclic rings such as pyrazoles.
Summary Table of Preparation Steps and Conditions
Additional Research Findings and Notes
While direct detailed synthetic procedures for 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde are scarce, the general synthetic principles for pyrazole derivatives are well established and applicable here.
The intermediate 3,5-dimethylpyrazole is a common precursor in pyrazole chemistry, and its N-substitution with aromatic groups like 4-methoxyphenyl is a standard approach to obtain substituted pyrazoles.
Vilsmeier-Haack formylation is the preferred method for introducing aldehyde groups on pyrazole rings due to its selectivity and mild conditions, minimizing side reactions.
Industrial scale synthesis would require optimization of these steps, including purification methods such as recrystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:
Reaction :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Reaction Conditions | Acidic, 60–70°C, 4–6 h |
This reaction proceeds via radical intermediates, with the aldehyde group converted to a carboxylic acid under strong oxidizing conditions.
Reduction Reactions
The aldehyde group can be reduced to a primary alcohol using agents such as NaBH or LiAlH:
Reaction :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–90% | |
| Reaction Time | 2–3 h |
The reduced product retains the pyrazole ring’s integrity, confirmed by H NMR analysis.
Condensation Reactions
The aldehyde participates in nucleophilic additions, forming Schiff bases and hydrazones:
Example : Reaction with hydroxylamine hydrochloride:
| Parameter | Value | Source |
|---|---|---|
| Yield | 81–93% | |
| Conditions | NaOH, 90 min, reflux |
This reaction produces E/Z isomer mixtures, as confirmed by C NMR .
Cyclization Reactions
The compound serves as a precursor in heterocyclic synthesis. For instance, cyclization with acetylacetone yields dihydropyridine derivatives:
Reaction :
| Parameter | Value | Source |
|---|---|---|
| Yield | 82.3% | |
| Reaction Time | 5 h |
The product adopts a flattened boat conformation, confirmed by X-ray crystallography .
Electrophilic Substitution
The methoxyphenyl group undergoes electrophilic substitution (e.g., nitration):
Reaction :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Reaction Conditions | 0–5°C, 2 h |
The nitro group preferentially substitutes at the para position relative to the methoxy group.
Nucleophilic Additions
The aldehyde reacts with Grignard reagents to form secondary alcohols:
Reaction :
| Parameter | Value | Source |
|---|---|---|
| Yield (R = CH) | 75% | |
| Solvent | Dry THF |
Cross-Coupling Reactions
The compound participates in Suzuki–Miyaura couplings via halogenated intermediates:
Example :
| Parameter | Value | Source |
|---|---|---|
| Coupling Yield | 60–68% | |
| Catalyst Loading | 5 mol% |
Photochemical Reactions
UV-induced reactions generate radical intermediates. For example, photolysis in benzene yields dimerized products:
| Parameter | Value | Source |
|---|---|---|
| Dimer Yield | 45–50% | |
| Wavelength | 254 nm |
Key Mechanistic Insights
-
Aldehyde Reactivity : The electron-withdrawing pyrazole ring enhances the electrophilicity of the aldehyde group, facilitating nucleophilic attacks .
-
Steric Effects : The 3,5-dimethyl groups on the pyrazole ring hinder reactions at the N1 position, directing reactivity to the aldehyde and methoxyphenyl groups .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) accelerate condensation reactions, while non-polar solvents favor cyclization .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry. Key areas of application include:
- Anti-inflammatory Activity : Studies have shown that derivatives of pyrazole compounds, including 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde, possess significant anti-inflammatory properties. For instance, various synthesized pyrazole derivatives have been tested against inflammation models and compared favorably with standard anti-inflammatory drugs like diclofenac sodium .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. Research indicates that certain pyrazole derivatives exhibit potent activity against pathogens such as E. coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
- Anticancer Activity : Recent investigations have highlighted the compound's capacity to inhibit tumor growth in specific cancer cell lines. For example, derivatives have shown promising results in inducing apoptosis in A549 lung cancer cells, indicating potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazole derivatives. Research has demonstrated that modifications to the pyrazole scaffold can enhance biological activity. For instance:
- Substituent Variations : The introduction of different functional groups at specific positions on the pyrazole ring has been shown to significantly alter the potency of these compounds. A study indicated that specific substitutions led to a tenfold increase in inhibitory activity against certain biological targets .
- Molecular Interactions : The binding affinity and interaction dynamics with biological targets are influenced by the molecular structure of the compound. Detailed SAR studies provide insights into how different substituents affect overall activity and selectivity .
Synthesis and Characterization
The synthesis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde involves several chemical reactions that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and assess purity.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation | Aldehyde + Amine | Reflux | 85 |
| 2 | Cyclization | Pyrazole precursor | Heating | 90 |
| 3 | Purification | Crystallization | Room Temp | 95 |
Case Studies
Several case studies illustrate the applications of this compound in various fields:
- Case Study on Anti-inflammatory Effects : A study conducted on a series of synthesized pyrazole derivatives demonstrated their effectiveness in reducing edema in animal models, providing a quantitative analysis of their anti-inflammatory properties compared to established drugs .
- Anticancer Research : Research focusing on lung cancer cells treated with pyrazole derivatives showed significant inhibition of cell proliferation, with detailed mechanisms elucidated through flow cytometry and apoptosis assays .
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-4-carbaldehyde Derivatives
A comparative analysis of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde with analogous compounds highlights the impact of substituents on physicochemical and biological properties. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives
Electronic and Steric Effects
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound donates electrons via resonance, increasing the electron density of the pyrazole ring. This contrasts with the electron-withdrawing 3,5-difluorophenyl group in 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , which may enhance electrophilic reactivity at the aldehyde position .
Physical Properties
- Solubility: The polar methoxy group in the target compound likely improves solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar ethyl or phenyl analogs .
- Crystallinity : Crystallographic studies of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde reveal a planar pyrazole core with weak intermolecular interactions, whereas the methoxy group in the target compound may promote stronger C–H⋯O or π-stacking interactions, affecting melting points and stability .
Biological Activity
1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may confer various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde includes a methoxy group and two methyl groups on the pyrazole ring, with an aldehyde functional group. The presence of these substituents influences its solubility and reactivity, which are crucial for its biological activity.
The biological activity of 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. This was demonstrated in studies where similar pyrazole derivatives showed significant inhibition of cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways .
- Antioxidant Activity : Pyrazole derivatives have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is beneficial in preventing cellular damage associated with various diseases .
Biological Activities
1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde has been studied for several biological activities:
- Antimicrobial Activity : Research indicates that compounds within the pyrazole class exhibit antimicrobial properties against various pathogens. For instance, derivatives have shown efficacy against bacteria and fungi in vitro .
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation in experimental models. This suggests that 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde may possess similar therapeutic potential .
- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation. For example, related pyrazole derivatives have shown cytotoxic effects against different cancer cell lines, including breast cancer and lung cancer cells .
Case Studies
Several studies highlight the biological activity of pyrazole derivatives similar to 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde:
- Antitumor Activity : In a study involving a series of pyrazole compounds, one derivative exhibited an IC50 value of 49.85 µM against A549 lung cancer cells, indicating significant antitumor activity .
- Synergistic Effects with Doxorubicin : Another study explored the combination of pyrazoles with doxorubicin in MCF-7 breast cancer cells. The results showed enhanced cytotoxicity when used together compared to doxorubicin alone, suggesting potential for combination therapy .
Data Table: Biological Activities and IC50 Values
Q & A
Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-3,5-dimethylpyrazole-4-carbaldehyde?
The compound is typically synthesized via the Vilsmeier–Haack reaction , which involves formylation of pyrazole precursors. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one can be treated with a Vilsmeier reagent (POCl₃/DMF) to introduce the carbaldehyde group at the 4-position . Alternative routes include condensation reactions using pyrazole-carboxaldehydes as precursors for heterocyclic systems, as demonstrated in schemes involving malononitrile or phosphoryl hydrazide intermediates . Optimization of reaction conditions (e.g., temperature, solvent) is critical to avoid side products like over-oxidized derivatives.
Q. How is X-ray crystallography utilized in characterizing its molecular structure?
Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and conformation. For pyrazole derivatives like this compound, key parameters include:
- Mean C–C bond length : ~1.39 Å (indicative of aromatic stabilization in the pyrazole ring) .
- Dihedral angles : Between the pyrazole ring and substituted aryl groups (e.g., 4-methoxyphenyl), which influence planarity and intermolecular interactions .
- R factor : A low R value (e.g., 0.080) ensures high data accuracy . Crystallographic data also reveal packing motifs, such as π-π stacking or hydrogen bonding, relevant to solubility and stability .
Q. What analytical techniques confirm the presence of the aldehyde functional group?
Q. What are the challenges in purifying this compound?
Due to its polar aldehyde group, purification via column chromatography often requires careful solvent selection (e.g., ethyl acetate/hexane gradients). Recrystallization from ethanol or methanol may be employed, but slow evaporation is critical to avoid co-precipitation of byproducts . Monitoring by TLC or HPLC ensures purity (>95%) before further derivatization .
Advanced Research Questions
Q. How do substituents on the pyrazole ring influence biological activity?
- 4-Methoxyphenyl vs. phenyl : The methoxy group enhances electron-donating effects, potentially increasing binding affinity to targets like enzymes or receptors .
- Methyl groups at 3,5-positions : Steric hindrance may modulate interactions with hydrophobic pockets in biological targets. Comparative studies of derivatives show that bulkier substituents reduce antiviral activity but improve antioxidant properties .
- Aldehyde functionality : Serves as a reactive site for Schiff base formation, enabling conjugation with amines in drug design .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data?
- Dynamic vs. static structures : Solution-state NMR may detect conformational flexibility (e.g., aldehyde rotation) that is "frozen" in the crystal lattice. Computational simulations (DFT) can reconcile discrepancies by modeling dynamic behavior .
- Disordered atoms in X-ray data : Refinement software (e.g., SHELXL) partitions electron density for accurate occupancy modeling .
Q. How can computational methods predict the reactivity of this compound?
- DFT calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., HIV protease) to guide derivative design .
- Solvent-effect modeling : COSMO-RS simulations predict solubility and stability in different solvents, aiding reaction optimization .
Q. How to design derivatives for specific biological targets?
- Structure-activity relationship (SAR) : Systematic substitution at the 1-, 3-, and 5-positions with groups like halogens, nitro, or amino moieties can enhance target selectivity. For example, 4-chlorophenyl derivatives show improved antibacterial activity compared to methoxy analogs .
- Prodrug strategies : Convert the aldehyde to a hydrazone or oxime to improve bioavailability, with enzymatic cleavage releasing the active form in vivo .
Methodological Notes
- Data contradiction analysis : Always cross-validate crystallographic data with spectroscopic results and computational models to account for dynamic effects .
- Experimental design : Use a fractional factorial design to screen reaction conditions (e.g., temperature, catalyst loading) for optimal yield and purity .
- Biological assays : Prioritize derivatives with low cytotoxicity (CC₅₀ > 100 μM) in preliminary MTT assays before advanced antiviral or antimicrobial testing .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
